molecular formula C14H9ClF3N3OS B2945455 N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 321430-46-0

N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Cat. No.: B2945455
CAS No.: 321430-46-0
M. Wt: 359.75
InChI Key: NXMOFFCTMFVOOX-UHFFFAOYSA-N
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Description

Role of N-Benzoyl-N'-Pyridinylthiourea Scaffolds in Antimicrobial Research

The antimicrobial efficacy of thiourea derivatives is closely linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea structure incorporates a benzoyl group that enhances lipophilicity, facilitating penetration through bacterial cell walls. Studies on analogous compounds, such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea (5g) , demonstrate broad-spectrum activity against Gram-negative Escherichia coli and Salmonella enteritidis (MIC = 32 µg/mL) and Gram-positive Staphylococcus aureus (MIC = 32 µg/mL).

Table 1: Antimicrobial Activity of Select Thiourea Derivatives

Compound Target Microbes MIC (µg/mL)
5g E. coli, S. enteritidis 32
5h P. aeruginosa, C. albicans 32–256
Silver-thiourea complex HeLa cells (cytotoxicity) IC₅₀ = 12 µM

The pyridinyl moiety further augments activity by enabling π-π interactions with microbial protein residues, as seen in molecular docking studies of similar compounds. For instance, pyridine-substituted thioureas exhibit enhanced binding to Her2 and VEGFR2 kinases through hydrogen bonds with Thr766 and Asp808. While direct data on This compound are limited, structural analogs suggest its potential to inhibit multidrug-resistant pathogens via dual mechanisms: membrane disruption and enzyme inhibition.

Structural Significance of 3-Chloro-5-Trifluoromethylpyridine Moieties

The 3-chloro-5-trifluoromethylpyridine group in This compound confers distinct electronic and steric properties. The chlorine atom at the 3-position enhances electrophilicity, promoting hydrogen bonding with biological nucleophiles, while the trifluoromethyl group at the 5-position increases lipophilicity, improving membrane permeability.

Table 2: Impact of Substituents on Thiourea Bioactivity

Substituent Electronic Effect Lipophilicity (LogP) Biological Target Affinity
3-Chloro Electron-withdrawing +0.7 Kinase active sites
5-Trifluoromethyl Strongly electron-withdrawing +1.2 Hydrophobic enzyme pockets

These substituents synergize to stabilize the thiourea scaffold in a planar conformation, optimizing interactions with target proteins. For example, chloro-substituted pyridines in thiourea derivatives exhibit strong binding to EGFR and HER2 tyrosine kinases, with IC₅₀ values as low as 0.19 µM. The trifluoromethyl group further enhances selectivity by occupying hydrophobic pockets in enzyme binding sites, as observed in crystallographic studies of related compounds.

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOFFCTMFVOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea typically involves the reaction of benzoyl isothiocyanate with 3-chloro-5-(trifluoromethyl)-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The general reaction scheme is as follows:

Benzoyl isothiocyanate+3-chloro-5-(trifluoromethyl)-2-aminopyridineN-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea\text{Benzoyl isothiocyanate} + \text{3-chloro-5-(trifluoromethyl)-2-aminopyridine} \rightarrow \text{N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea} Benzoyl isothiocyanate+3-chloro-5-(trifluoromethyl)-2-aminopyridine→N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated pyridinyl ring.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoyl isothiocyanate.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Amines or alcohols for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Sulfinyl and Sulfonyl Derivatives: From oxidation reactions.

    Substituted Pyridinyl Derivatives: From nucleophilic substitution reactions.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known bioactive thioureas, it may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with thiourea derivatives.

Industry:

    Agriculture: Possible applications as a pesticide or herbicide due to its chemical reactivity.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism by which N-benzoyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea exerts its effects is largely dependent on its interaction with biological molecules. The thiourea moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The chlorinated pyridinyl ring may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

Substituent Effects :

  • The 3-Cl and 5-CF₃ groups on the pyridinyl ring are recurrent in agrochemicals (e.g., Fluopyram, Chlorfluazuron) due to their electron-withdrawing nature, which enhances binding to biological targets .
  • In thiourea derivatives, the benzoyl group (as in the target compound) or acetylphenyl () influences solubility and intramolecular HBs. For example, N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea exhibits a dihedral angle of 87.12° between the thiourea group and benzene ring, stabilizing its conformation via intramolecular N–H···O HBs .

Hydrogen Bonding and Conformation :

  • Methyl-substituted N-benzoylthioureas () show distinct trans-cis and cis-trans conformers, with intramolecular HBs analyzed via Atom-in-Molecule (AIM) theory. The target compound’s bulkier 3-Cl-5-CF₃ substituents likely reduce conformational flexibility compared to methyl groups .

Biological Activity :

  • Fluopyram : A pyridinyl-ethyl-benzamide fungicide, structurally distinct from thioureas but sharing the 3-Cl-5-CF₃-pyridinyl motif. It inhibits mitochondrial respiration in fungi .
  • Chlorfluazuron : Contains a 3-Cl-5-CF₃-pyridinyloxy group linked to a dichlorophenyl ring, acting as an insect growth regulator by disrupting chitin synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Key Functional Properties
N-Benzoyl-N'-[3-Cl-5-CF₃-2-pyridinyl]thiourea ~375.7 (estimated) High lipophilicity (CF₃, Cl), intramolecular HBs
Fluopyram 396.7 Log P: 3.8 (hydrophobic), systemic activity
N-(2-Chlorobenzoyl)-N′-(3-pyridyl)thiourea 307.7 C=O bond length: 1.217 Å (elongated due to HBs)
1-(3-Acetylphenyl)-3-((3-Cl-5-CF₃-2-pyridinyl)methyl)thiourea 440.3 Acetyl group introduces polarity
  • Lipophilicity : Trifluoromethyl groups increase log P values, enhancing membrane permeability in agrochemicals like Fluopyram .
  • Solubility : Thioureas with polar substituents (e.g., acetyl in ) may exhibit improved aqueous solubility compared to halogenated analogs.

Biological Activity

N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a thiourea derivative characterized by its unique structural properties, which include a benzoyl group and a substituted pyridine ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H12ClF3N4O2
  • Molecular Weight : 408.76 g/mol
  • CAS Number : 338403-56-8

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with thiourea derivatives in the presence of appropriate solvents. The introduction of the chloro and trifluoromethyl groups to the pyridine ring is crucial for enhancing the compound's biological activity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often assessed using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that inhibits bacterial growth.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
This compoundTBD

Anticancer Activity

This compound has shown promising results in cancer research. Studies focusing on its cytotoxic effects reveal that it can induce apoptosis in various cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells. The mechanism of action appears to involve the inhibition of interleukin-6 (IL-6) secretion, which plays a role in tumor growth and metastasis.

Case Studies

  • Cytotoxicity Assessment : In one study, several thiourea derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited an IC50 value lower than 10 µM against SW480 cells, demonstrating strong growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound resulted in significant late apoptosis in cancer cells, with percentages reaching up to 95% for certain cell lines. The study highlighted that this compound not only reduced cell viability but also modulated pro-apoptotic pathways effectively .

Toxicity Profile

While the biological activities are promising, toxicity assessments are essential for understanding the safety profile of this compound. Preliminary studies suggest a favorable selectivity towards cancer cells over normal cells, indicating potential for therapeutic applications without significant off-target effects .

Scientific Research Applications

N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a thiourea derivative, characterized by a central thiourea moiety bonded to a benzoyl group and a substituted pyridine ring, with chlorine and trifluoromethyl groups on the pyridine ring.

Synthesis
Thiourea derivatives can be synthesized through the reaction of aromatic acids or their derivatives with thiocyanates or isothiocyanates in appropriate solvents.

Potential Applications
Given its structure, this compound may have applications across various fields. Comprehensive interaction studies, including assessing binding affinities with biomolecules, studying metabolic pathways, and evaluating toxicity profiles, are needed to understand its interactions with biological systems or other substances.

Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives have shown antipathogenic activity, which correlates with the presence of iodine, bromine, or fluorine, and two or three chlorine atoms on the N-phenyl substituent of the thiourea moiety. This activity is significant against Pseudomonas aeruginosa and Staphylococcus aureus . Novel aroyl, thiophenoyl, morpholinoyl, and butanoyl thiourea derivatives containing a thiazole moiety exhibit broad-spectrum antifungal activity . For example, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have better antifungal than antibacterial activity, possibly due to fluorine enhancing lipophilicity and the rate of cell penetration .

Antimicrobial and Anti-inflammatory Activities
Thiourea derivatives have demonstrated in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity . Some compounds have shown moderate antibacterial activities compared to ciprofloxacin .

Table of Thiourea Derivatives and Their Applications

CompoundApplication
AcylthioureasAnti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus
Aroyl, thiophenoyl, morpholinoyl and butanoyl thiourea derivatives containing a thiazole moietyBroad spectrum antifungal activity
1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureasAntifungal activity
N-phenyl- N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureaActive against Mycobacterium tuberculosis H 37Rv
N-pentofuranosyl- N″-[ p-isoamyloxy)phenyl]thioureasPotential anti-tuberculosis therapeutic agents
1-(5-cyclobutyl-1,3-oxazol-2-yl)-3(sub)phenyl/ pyridyl thiourea compoundsInhibited Mycobacterium tuberculosis H 37Rv and a clinical isolate of multidrug-resistant M. tuberculosis
1h-tetrazol-5-yl)biphenyl-4-yl)methanamineIn vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. These compounds also exhibited important antifungal activity .
2-methylquinazolin-4(3H)-one derivatives bearing thiourea functionality in position 3Showed moderate antibacterial activities in comparison with ciprofloxacin .
Compounds containing thiourea group in position 6 of 3-methyl-2(3H)-benzoxazolone or 3-methyl-2-thioxoquinazolin-4-oneShowed moderate antibacterial activities in comparison with ciprofloxacin .

Chemical Reactions Analysis

Structural and Electronic Features

X-ray crystallography reveals critical structural insights ( ):

Bond Lengths and Angles

ParameterValue
C=O bond length1.218 Å
N2–H2···O1 H-bond1.94 Å
Dihedral angle (thiourea/benzene)47.17°
Dihedral angle (thiourea/pyridine)51.88°

The elongated C=O bond (vs. average 1.200 Å) results from intramolecular hydrogen bonding between the carbonyl oxygen and thiourea N–H group. This interaction stabilizes the planar thiourea moiety, reducing its susceptibility to hydrolysis.

Reactivity with Electrophiles and Nucleophiles

The pyridine ring’s electron-deficient nature (due to –CF₃ and –Cl groups) directs reactivity:

Substitution Preferences

PositionSubstituentReactivity Profile
2ChlorineResists nucleophilic attack
3Thiourea linkageParticipates in H-bonding
5TrifluoromethylElectron-withdrawing effect

Observed Transformations

  • Metal Coordination : The thiourea sulfur and pyridine nitrogen act as donor sites, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) in non-aqueous solvents.

  • Acid/Base Stability : Stable in acidic conditions (pH > 3) but undergoes decomposition in strong bases (pH > 10) via thiourea cleavage.

Comparative Reactivity with Analogues

Data from structurally similar compounds suggest potential未被观察到的 reactivity ( ):

Fluorination/Cyanidation Feasibility

Reaction TypeConditionsExpected Outcome
FluorinationKF, 140–170°C, DMAC solvent–Cl → –F at pyridine position
CyanidationNaCN, phase-transfer catalyst–Cl → –CN substitution

These transformations are hypothetical for the title compound but demonstrated in related pyridine derivatives under harsh conditions.

Thermal Behavior

Differential Scanning Calorimetry (DSC)

  • Melting point: 424–426 K ( )

  • No decomposition below 500 K, indicating high thermal stability.

Q & A

Q. What are the optimized synthetic routes for N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Formation of benzoyl isothiocyanate by reacting benzoyl chloride with ammonium thiocyanate under phase-transfer catalysis (e.g., polyethylene glycol-400 in CH₂Cl₂). (2) Subsequent reaction with 3-chloro-5-(trifluoromethyl)-2-pyridinylamine. Key variables include temperature (ambient to reflux), solvent polarity, and catalyst concentration. For example, using CH₂Cl₂ as the solvent and 3% polyethylene glycol-400 yields >70% purity after recrystallization .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this thiourea derivative?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of thiourea C=S stretch (~1250–1350 cm⁻¹) and benzoyl C=O stretch (~1680 cm⁻¹).
  • ¹H NMR : Look for NH protons (δ 10–12 ppm) and aromatic protons from the benzoyl (δ 7.5–8.0 ppm) and pyridinyl (δ 8.2–8.5 ppm) groups.
  • ¹³C NMR : Verify the thiourea carbon (C=S at ~180 ppm) and benzoyl carbonyl (C=O at ~165 ppm) .

Q. What physicochemical properties (solubility, stability) are critical for handling this compound in experimental workflows?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility; dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., CHCl₃).
  • Stability : Degrades under prolonged UV exposure. Store at -20°C under inert atmosphere to prevent oxidation of the thiourea moiety .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of thiourea derivatives?

  • Methodological Answer : X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H···O) and dihedral angles between aromatic rings. For example, in N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea, the thiourea group forms a 53.08° angle with the pyridine ring, stabilizing the planar conformation. Discrepancies in literature data may arise from variations in substituent electronegativity or crystal packing forces .

Q. What computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The thiourea sulfur atom (high HOMO) is prone to electrophilic attack, while the benzoyl carbonyl (low LUMO) participates in nucleophilic additions. Solvent effects (e.g., PCM model) refine reactivity predictions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity against plant pathogens?

  • Methodological Answer : Replace the 3-chloro group on the pyridine ring with bromo or fluoro substituents to assess SAR. For instance, fluoro analogs of related fungicides (e.g., fluopicolide) show enhanced binding to fungal cytochrome bc₁ complexes. Bioassays in Fusarium spp. quantify EC₅₀ values, with LC-MS/MS monitoring metabolite formation .

Q. What experimental strategies address contradictory data on thiourea derivatives’ redox behavior?

  • Methodological Answer : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) identifies oxidation peaks (~1.2 V vs. Ag/AgCl) attributed to sulfur-centered radicals. Contradictions may arise from solvent impurities or oxygen interference. Controlled inert-atmosphere experiments (glovebox) and EPR spectroscopy validate redox mechanisms .

Q. How can stability studies under environmental conditions inform ecotoxicological risk assessments?

  • Methodological Answer : Conduct hydrolysis studies at pH 4–9 (25–50°C) to identify degradation products (e.g., benzamide derivatives). Use LC-HRMS to track half-life (e.g., t₁/₂ = 14 days at pH 7). Soil microcosm experiments assess microbial degradation pathways, with GC-MS quantifying volatile trifluoromethyl byproducts .

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